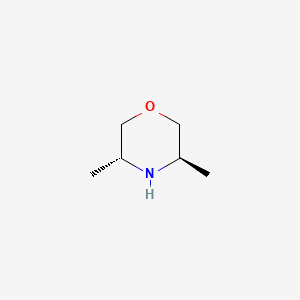

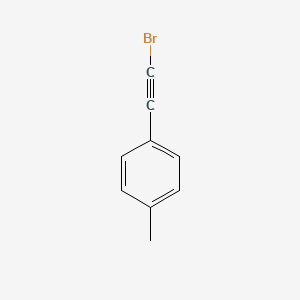

![molecular formula C12H12N2O2S B1268672 1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone CAS No. 313666-46-5](/img/structure/B1268672.png)

1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to 1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone often involves electrochemical methods or facile one-pot reactions. For instance, electrochemical syntheses have been carried out by the oxidation of related compounds in the presence of nucleophiles, leading to the formation of arylthiobenzazoles. These methods highlight the reactivity of the compound's precursors under electrochemical conditions and their interactions with nucleophiles to form more complex structures (Amani & Nematollahi, 2012).

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through various spectroscopic techniques such as NMR, MS, FTIR, and sometimes X-ray crystallography. These techniques provide detailed insights into the molecular architecture, including the spatial arrangement of atoms, functional groups, and the presence of specific bonds, which are crucial for understanding the chemical behavior of the compound (Ünaleroğlu, Temelli, & Hökelek, 2002).

Chemical Reactions and Properties

Compounds similar to 1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone participate in various chemical reactions, including Michael addition reactions, which are indicative of their reactive intermediates like p-quinone imines. These reactions are significant for the synthesis of more complex molecules and for understanding the reactivity patterns of such compounds (Amani & Nematollahi, 2012).

Applications De Recherche Scientifique

Anticholinesterase Activities

- Compounds related to 1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone have been investigated for their anticholinesterase activities. Specifically, 1-(Substituted phenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone derivatives have shown inhibitory effects on acetylcholinesterase, with certain derivatives exhibiting high activity. This suggests potential applications in conditions where cholinesterase inhibition is beneficial, such as in Alzheimer's disease or other neurological disorders (Mohsen et al., 2014).

Potential Anti-Cancer Properties

- Another application involves the use of similar compounds in cancer research. For instance, microwave-assisted synthesis of thiazolyl(hydrazonoethyl)thiazoles, related to the 1-(4-Hydroxyphenyl) derivative, has shown promising anti-breast cancer activities. This suggests potential for the development of new chemotherapeutic agents (Mahmoud et al., 2021).

Antimycotic Activity

- Similar compounds have also been synthesized and screened for their antimycotic activity. Tetrazole derivatives of 1-(4-Hydroxyphenyl)ethanone have shown potent anticandidal agents with weak cytotoxicities, suggesting their potential as antifungal agents (Kaplancıklı et al., 2014).

Antimicrobial and Antioxidant Properties

- Imidazole-based heterocycles derived from compounds like 1-(4-Hydroxyphenyl)ethanone have been studied for their antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities. These findings suggest the potential for these compounds in the development of new antimicrobial and antioxidant drugs (Abdel-Wahab et al., 2011).

Heme Oxygenase Inhibition

- Derivatives of 1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone have been explored as heme oxygenase inhibitors. These findings have implications for the development of new drugs that modulate heme oxygenase activity, potentially useful in various therapeutic applications, including inflammatory and neurodegenerative diseases (Roman et al., 2010).

Antiviral Activity

- Compounds derived from 1-(4-Hydroxyphenyl)ethanone have been tested for antiviral activities. These derivatives have shown potential against viruses like HSV1 and HAV, suggesting a potential role in developing new antiviral agents (Attaby et al., 2006).

Antibacterial Agents

- Schiff's bases of 2-hydrazinyl-1-(1H-imidazole-1-yl)-ethanone, structurally related to the 1-(4-Hydroxyphenyl) derivative, have been synthesized and tested for antibacterial activity. This indicates potential applications in the development of new antibacterial drugs (Patel et al., 2011).

Propriétés

IUPAC Name |

1-(4-hydroxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-14-7-6-13-12(14)17-8-11(16)9-2-4-10(15)5-3-9/h2-7,15H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWWUFXETNRHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358812 | |

| Record name | 1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone | |

CAS RN |

313666-46-5 | |

| Record name | 1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Bromo(difluoro)methyl]benzene](/img/structure/B1268598.png)

![2-Methyl-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B1268604.png)

![3-Bromofuro[2,3-b]pyridine](/img/structure/B1268614.png)

![3-Bromofuro[3,2-c]pyridine](/img/structure/B1268615.png)